molecular formula C44H58FeO2P2 B12436514 1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron

1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron

Cat. No.: B12436514
M. Wt: 736.7 g/mol
InChI Key: PYPCLAWQZXWEDV-UHFFFAOYSA-N
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Description

1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron is a chiral ferrocenyl-based diphosphine ligand. This compound belongs to the Mandyphos family and is known for its application as a chiral ligand in various catalytic reactions, particularly in the field of asymmetric synthesis .

Preparation Methods

The synthesis of 1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This synthetic approach is widely used due to its efficiency and reliability. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.

Chemical Reactions Analysis

1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron involves its function as a chiral ligand. It coordinates with metal centers, such as rhodium, to form chiral metal complexes. These complexes then catalyze various asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other .

Comparison with Similar Compounds

Similar compounds to 1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron include:

These compounds share similar structural features and applications but differ in their specific substituents and chiral properties. The uniqueness of this compound lies in its specific combination of ligands and its high efficiency in catalyzing asymmetric reactions.

Properties

Molecular Formula

C44H58FeO2P2

Molecular Weight

736.7 g/mol

IUPAC Name

1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron

InChI

InChI=1S/C39H48O2P2.C5H10.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-13,15-16,18-19,21-24,31,34,37H,14,17,20H2,1-9H3;1-5H2;

InChI Key

PYPCLAWQZXWEDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.C1CCCC1.[Fe]

Origin of Product

United States

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